molecular formula C10H16BNO3 B13331794 (4-(4-Methylpiperidin-1-yl)furan-2-yl)boronic acid

(4-(4-Methylpiperidin-1-yl)furan-2-yl)boronic acid

Cat. No.: B13331794
M. Wt: 209.05 g/mol
InChI Key: YWQGMRDUMOAMMJ-UHFFFAOYSA-N
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Description

(4-(4-Methylpiperidin-1-yl)furan-2-yl)boronic acid is a boronic acid derivative with the molecular formula C10H16BNO3 and a molecular weight of 209.05 g/mol . This compound is characterized by the presence of a furan ring substituted with a boronic acid group and a 4-methylpiperidinyl group. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(4-Methylpiperidin-1-yl)furan-2-yl)boronic acid typically involves the formation of the boronic acid group on the furan ring. One common method is the hydroboration of an appropriate furan derivative followed by oxidation to yield the boronic acid . The reaction conditions often include the use of borane reagents and oxidizing agents under controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydroboration processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial for maintaining the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(4-(4-Methylpiperidin-1-yl)furan-2-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (4-(4-Methylpiperidin-1-yl)furan-2-yl)boronic acid is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This makes it valuable in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .

Biology and Medicine

Boronic acids are known to inhibit serine proteases and other enzymes, making them useful in drug design .

Industry

In the industrial sector, this compound is used in the production of advanced materials and polymers. Its ability to form stable boron-carbon bonds is exploited in the creation of high-performance materials .

Mechanism of Action

The mechanism of action of (4-(4-Methylpiperidin-1-yl)furan-2-yl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a potent inhibitor of enzymes that contain serine or threonine residues in their active sites . The compound’s furan ring and piperidinyl group contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-(4-Methylpiperidin-1-yl)furan-2-yl)boronic acid is unique due to the combination of the furan ring and the piperidinyl group, which enhances its reactivity and specificity in chemical reactions. This dual functionality makes it a versatile compound in both synthetic and medicinal chemistry .

Properties

Molecular Formula

C10H16BNO3

Molecular Weight

209.05 g/mol

IUPAC Name

[4-(4-methylpiperidin-1-yl)furan-2-yl]boronic acid

InChI

InChI=1S/C10H16BNO3/c1-8-2-4-12(5-3-8)9-6-10(11(13)14)15-7-9/h6-8,13-14H,2-5H2,1H3

InChI Key

YWQGMRDUMOAMMJ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CO1)N2CCC(CC2)C)(O)O

Origin of Product

United States

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